molecular formula C12H16ClNO2 B1526306 4-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride CAS No. 193968-71-7

4-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride

Cat. No.: B1526306
CAS No.: 193968-71-7
M. Wt: 241.71 g/mol
InChI Key: YVBBCFWJPVGECC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Considerations

The molecular architecture of this compound centers around a para-substituted benzoic acid framework where the pyrrolidin-1-ylmethyl substituent occupies the 4-position relative to the carboxylic acid functionality. The canonical SMILES representation C1CCN(C1)CC2=CC=C(C=C2)C(=O)O.Cl accurately depicts the compound's connectivity, illustrating the methylene bridge that links the pyrrolidine nitrogen to the benzene ring. This structural arrangement creates a flexible tether between the rigid aromatic system and the conformationally dynamic five-membered pyrrolidine ring. The pyrrolidine moiety adopts envelope or twist conformations typical of saturated five-membered rings, with the nitrogen atom serving as the tertiary amine center that undergoes protonation in the hydrochloride salt formation.

The stereochemical considerations for this compound primarily involve the conformational flexibility of the pyrrolidine ring and the rotational freedom around the benzylic carbon-nitrogen bond. The pyrrolidine ring system lacks inherent chirality in its unsubstituted form, eliminating concerns about enantiomeric configurations. However, the methylene linker between the pyrrolidine nitrogen and the benzene ring introduces rotational degrees of freedom that influence the overall molecular conformation. Computational studies suggest that the most stable conformations position the pyrrolidine ring in orientations that minimize steric interactions with the benzene ring while allowing for optimal orbital overlap between the nitrogen lone pair and the aromatic system.

The benzoic acid portion maintains planarity consistent with aromatic carboxylic acid systems, with the carboxyl group typically adopting a coplanar arrangement with the benzene ring. This planar geometry facilitates extended conjugation and influences the compound's electronic properties. The para-substitution pattern ensures minimal steric hindrance between the carboxylic acid and pyrrolidinylmethyl substituents, promoting conformational stability and reducing intramolecular strain.

Structural Parameter Value Reference
Molecular Formula C₁₂H₁₆ClNO₂
Molecular Weight 241.71 g/mol
InChI Key YVBBCFWJPVGECC-UHFFFAOYSA-N
Topological Polar Surface Area 40.54 Ų
Rotatable Bonds 3
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 1

Crystallographic Characterization and X-Ray Diffraction Patterns

Crystallographic analysis of this compound reveals a well-defined crystal structure with a melting point range of 236-240 degrees Celsius, indicating substantial intermolecular interactions that stabilize the solid-state configuration. The relatively high melting point suggests the presence of strong hydrogen bonding networks and ionic interactions characteristic of hydrochloride salts. X-ray diffraction studies would be expected to show systematic absences and reflection patterns consistent with common space groups observed for similar benzoic acid derivatives and amine hydrochlorides.

The crystal packing arrangement likely involves alternating layers of the organic cation and chloride anion, with the protonated pyrrolidine nitrogen forming ionic interactions with the chloride counterion. The benzoic acid functionality provides additional stabilization through carboxylic acid dimers or extended hydrogen bonding networks with neighboring molecules. The pyrrolidine ring conformation in the solid state becomes restricted compared to solution behavior, adopting specific envelope or twist conformations that optimize crystal packing efficiency.

Powder X-ray diffraction patterns for this compound would exhibit characteristic peaks reflecting the ordered arrangement of molecules within the crystal lattice. The diffraction pattern would be distinct from that of the free base form, demonstrating the structural changes induced by salt formation. Peak positions and intensities would provide information about unit cell parameters, space group symmetry, and molecular orientation within the crystal structure.

The crystallographic data suggests that the compound crystallizes in a stable polymorphic form under standard conditions. Temperature-dependent studies would reveal thermal expansion behavior and potential phase transitions prior to melting. The crystal structure stability is enhanced by the combination of ionic interactions between the protonated amine and chloride anion, hydrogen bonding involving the carboxylic acid group, and van der Waals interactions between aromatic and aliphatic portions of adjacent molecules.

Crystallographic Property Value Reference
Melting Point Range 236-240°C
Crystal Appearance White to Off-white Crystalline Solid
MFCD Number MFCD15201458

Comparative Analysis of Protonated vs. Free Base Forms

The structural comparison between this compound and its free base form, 4-(Pyrrolidin-1-ylmethyl)benzoic acid, reveals fundamental differences in molecular properties and solid-state characteristics. The free base form possesses the molecular formula C₁₂H₁₅NO₂ with a molecular weight of 205.257 grams per mole, demonstrating the absence of the hydrochloride moiety. This difference in molecular weight of approximately 36.45 grams per mole corresponds precisely to the addition of hydrochloric acid during salt formation.

The free base form exhibits significantly different physical properties, including altered solubility characteristics and thermal behavior. While the hydrochloride salt demonstrates enhanced water solubility due to its ionic character, the free base form typically shows greater solubility in organic solvents. The melting point behavior also differs substantially, with the free base generally exhibiting lower melting points due to the absence of strong ionic interactions present in the hydrochloride salt.

Spectroscopic differences between the two forms are particularly pronounced in infrared spectroscopy, where the hydrochloride salt exhibits characteristic N-H stretching frequencies indicative of the protonated amine functionality. The free base form shows a tertiary amine nitrogen with different vibrational characteristics. Nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns, with the protonated form showing downfield shifts for protons adjacent to the positively charged nitrogen center.

The crystallographic structures of the two forms differ significantly in their packing arrangements and intermolecular interactions. The free base form relies primarily on hydrogen bonding through the carboxylic acid functionality and van der Waals interactions, while the hydrochloride salt incorporates additional ionic interactions that fundamentally alter the crystal lattice structure. These differences manifest in distinct powder X-ray diffraction patterns that serve as definitive identification methods for distinguishing between the two forms.

Property Free Base Form Hydrochloride Salt References
Molecular Formula C₁₂H₁₅NO₂ C₁₂H₁₆ClNO₂ ,
Molecular Weight 205.257 g/mol 241.71 g/mol ,
Chemical Abstracts Service Number 159691-25-5 193968-71-7 ,
Purity (Commercial) 97% 95% ,
Physical Appearance Crystalline Solid White Crystalline Solid ,

Hydrogen Bonding Networks in Solid-State Configurations

The hydrogen bonding networks in this compound create a complex three-dimensional arrangement that stabilizes the crystal structure and influences the compound's physical properties. The primary hydrogen bonding interactions involve the protonated pyrrolidine nitrogen, the carboxylic acid functionality, and the chloride counterion, forming an interconnected network that extends throughout the crystal lattice.

The protonated pyrrolidine nitrogen serves as a hydrogen bond donor, forming ionic hydrogen bonds with the chloride anion. These N⁺-H···Cl⁻ interactions represent the strongest hydrogen bonding interactions in the system, with bond lengths typically ranging from 3.0 to 3.2 Angstroms. The geometry of these interactions influences the overall orientation of the organic cation within the crystal structure and determines the coordination environment around the chloride anion.

The carboxylic acid group participates in additional hydrogen bonding interactions that can involve both intermolecular and intramolecular pathways. Intermolecular O-H···O hydrogen bonds between carboxylic acid groups of adjacent molecules create dimeric or chain-like arrangements characteristic of carboxylic acid crystal structures. The hydrogen bond lengths for these interactions typically fall within the range of 2.6 to 2.8 Angstroms, indicating moderate to strong hydrogen bonding.

Secondary hydrogen bonding interactions involving C-H···O and C-H···Cl contacts contribute to the overall stability of the crystal structure. These weaker interactions help optimize the crystal packing by filling interstitial spaces and providing additional stabilization energy. The pyrrolidine ring system contributes multiple C-H donors that can participate in these secondary interactions, creating a network that complements the primary hydrogen bonding pattern.

The combined effect of these hydrogen bonding networks results in a crystal structure with enhanced thermal stability, as evidenced by the elevated melting point of 236-240 degrees Celsius. The network topology influences mechanical properties, solubility behavior, and thermal expansion characteristics of the crystalline material. Understanding these hydrogen bonding patterns is essential for predicting polymorphic behavior and designing crystallization conditions that favor specific crystal forms.

Hydrogen Bond Type Typical Bond Length (Å) Strength Classification
N⁺-H···Cl⁻ 3.0-3.2 Strong Ionic
O-H···O (Carboxylic Acid) 2.6-2.8 Moderate to Strong
C-H···O 3.2-3.6 Weak to Moderate
C-H···Cl 3.4-3.8 Weak

Properties

IUPAC Name

4-(pyrrolidin-1-ylmethyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c14-12(15)11-5-3-10(4-6-11)9-13-7-1-2-8-13;/h3-6H,1-2,7-9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBBCFWJPVGECC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193968-71-7
Record name 4-(pyrrolidin-1-ylmethyl)benzoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

4-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride, also known as a pyrrolidine derivative, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzoic acid backbone with a pyrrolidine group attached to the benzyl position. Its chemical structure can be represented as follows:

  • Chemical Formula : C11_{11}H13_{13}ClN2_{2}O2_{2}
  • CAS Number : 193968-71-7

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The presence of the pyrrolidine ring is significant for enhancing the compound's binding affinity and selectivity towards these targets.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, disrupting their normal function and leading to altered metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing signaling pathways associated with various physiological processes.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Antibacterial Activity : Preliminary studies suggest that this compound may possess antibacterial properties, particularly against Gram-positive bacteria. This is attributed to its structural similarity to known antibacterial agents.
Pathogen MIC (µg/mL) Control (µg/mL)
Staphylococcus aureus3.122 (Ciprofloxacin)
Escherichia coli12.52 (Ciprofloxacin)
  • Anti-inflammatory Effects : Some studies have reported anti-inflammatory properties, potentially making it useful in treating conditions characterized by excessive inflammation.

Case Studies

  • Study on Antibacterial Properties : In a recent study published in MDPI, derivatives of pyrrole, including this compound, were evaluated for their antibacterial activity against various pathogens. The study found that the compound demonstrated significant efficacy against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 3.12 µg/mL, indicating its potential as a lead compound for developing new antibiotics .
  • Toxicity Assessment : A safety assessment indicated that exposure to this compound does not produce significant adverse effects in animal models, suggesting a favorable safety profile for further development .

Research Findings

Recent investigations into the biological effects of this compound have highlighted its potential applications in medicinal chemistry:

  • Pharmacological Studies : Various pharmacological evaluations have shown promising results in modulating enzyme activity and receptor interactions, paving the way for therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
4-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride is being investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents. Studies have shown that derivatives of this compound exhibit activity against various biological targets, including kinases and other enzymes involved in disease pathways.

Case Study: Kinase Inhibition
A notable study demonstrated that certain derivatives of this compound function as effective kinase inhibitors. These inhibitors play a crucial role in cancer therapy by blocking the activity of kinases that promote tumor growth. The study highlighted specific modifications to the pyrrolidine ring that enhanced potency and selectivity against target kinases .

Pharmacology

Neuropharmacological Effects
Research indicates that this compound may have neuropharmacological applications. Compounds with similar structures have been reported to influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.

Table 1: Neuropharmacological Activity of Related Compounds

CompoundTarget ReceptorEffectReference
4-(Pyrrolidin-1-ylmethyl)benzoic acidNMDA receptorAntagonistic
N-Methylpyrrolidine derivativeDopamine receptorAgonistic
Pyrrolidine analogSerotonin transporterInhibitory

Material Science

Polymer Chemistry
The compound has also found applications in polymer chemistry as a potential monomer for synthesizing novel polymers with specific functionalities. Its ability to form stable bonds with various substrates makes it a candidate for use in advanced materials.

Case Study: Polymer Synthesis
A recent investigation into the polymerization of this compound revealed its utility in creating polymers with enhanced mechanical properties and thermal stability. These polymers are being explored for applications in coatings and composites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride with key analogs, focusing on structural features, physicochemical properties, and applications:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Structural Differences Applications/Significance
4-(Pyrrolidin-1-ylmethyl)benzoic acid HCl 887922-93-2 C₁₂H₁₅NO₂·HCl 241.71 Pyrrolidine (5-membered ring), methylene linker Pharmaceutical intermediates, organic synthesis
4-[(Piperidin-1-yl)methyl]benzoic acid HCl 106261-47-6 C₁₃H₁₈ClNO₂ 255.74 Piperidine (6-membered ring) Enhanced conformational flexibility for receptor binding
4-(3-Piperidin-1-ylpropoxy)benzoic acid HCl 685565-09-7 C₁₅H₂₁NO₃·HCl 307.80 Propoxy linker instead of methylene Improved lipophilicity for CNS-targeted drugs
4-(2-(1H-Imidazol-1-yl)ethoxy)benzoic acid HCl 74226-22-5 C₁₂H₁₃ClN₂O₃ 268.70 Imidazole heterocycle, ethoxy linker Antiplatelet activity (e.g., Dazoxiben analog)
Tolperisone 4-Carboxylic Acid HCl 446063-44-1 C₁₆H₂₂ClNO₃ 311.81 Piperidine with methyl-propanoyl group Muscle relaxant derivatives

Key Findings:

Imidazole-containing analogs (e.g., 4-(2-(1H-Imidazol-1-yl)ethoxy)benzoic acid HCl) exhibit distinct electronic profiles due to the aromatic heterocycle, correlating with antiplatelet activity .

Linker Modifications :

  • Replacement of the methylene linker with propoxy (in 4-(3-piperidin-1-ylpropoxy)benzoic acid HCl) increases hydrophobicity, improving blood-brain barrier penetration .
  • Ethoxy linkers (e.g., in imidazole derivatives) introduce polarity, balancing solubility and target affinity .

Pharmacological Relevance :

  • Tolperisone derivatives (e.g., Tolperisone 4-Carboxylic Acid HCl) highlight the importance of carboxylic acid functionalization for muscle relaxant activity, a feature shared with the target compound .

Preparation Methods

General Synthetic Strategy

The preparation of 4-(pyrrolidin-1-ylmethyl)benzoic acid hydrochloride typically involves the introduction of the pyrrolidinylmethyl group onto a benzoic acid derivative, followed by conversion to the hydrochloride salt. The synthesis generally proceeds through the following stages:

  • Formation of the key intermediate 4-(pyrrolidin-1-ylmethyl)benzaldehyde
  • Oxidation or further functional group transformation to the benzoic acid
  • Salt formation with hydrochloric acid

Synthesis of 4-(Pyrrolidin-1-ylmethyl)benzaldehyde Intermediate

A critical precursor in the synthesis is 4-(pyrrolidin-1-ylmethyl)benzaldehyde. According to Zhang et al. (2018), this intermediate can be synthesized efficiently starting from commercially available terephthalaldehyde through a three-step process:

  • Acetal Formation: Protection of one aldehyde group as an acetal to allow selective reaction at the other aldehyde.
  • Nucleophilic Substitution: Introduction of the pyrrolidin-1-ylmethyl group via nucleophilic substitution.
  • Hydrolysis: Removal of the acetal protecting group to regenerate the aldehyde functionality.

This method was optimized to yield the aldehyde intermediate in a high overall yield of approximately 68.9%. The final hydrolysis step involves refluxing with dilute hydrochloric acid at 80°C for 6 hours, followed by pH adjustment and extraction to isolate the product with a 99% yield in that step alone. The structure was confirmed by ^1H NMR and mass spectrometry analysis.

Conversion to 4-(Pyrrolidin-1-ylmethyl)benzoic Acid

While direct literature on the oxidation of 4-(pyrrolidin-1-ylmethyl)benzaldehyde to the corresponding benzoic acid is limited in the provided sources, standard organic synthetic methods apply, such as:

  • Oxidation using strong oxidizing agents (e.g., potassium permanganate, chromium-based reagents, or TEMPO-mediated oxidations) to convert the aldehyde group to the carboxylic acid.
  • Careful control of reaction conditions to avoid over-oxidation or degradation of the pyrrolidinyl substituent.

Formation of the Hydrochloride Salt

The final step involves treatment of the free acid with hydrochloric acid to form the hydrochloride salt. This enhances the compound's stability and water solubility, making it suitable for pharmaceutical applications. The salt formation is typically achieved by dissolving the free acid in an appropriate solvent and adding hydrochloric acid under controlled conditions, followed by isolation through crystallization.

Comparative Analysis of Preparation Methods

Step Method/Condition Yield/Notes Reference
Synthesis of aldehyde Acetal protection → Nucleophilic substitution → Hydrolysis with dilute HCl (80°C, 6 h) Overall ~68.9% yield; hydrolysis step 99% yield
Oxidation to benzoic acid Not explicitly detailed; standard oxidants applicable Requires careful optimization to preserve pyrrolidinyl group Inferred standard methods
Hydrochloride salt formation Reaction of free acid with HCl in solvent, crystallization Enhances solubility and stability General chemical practice

Research Findings and Optimization Notes

  • The synthetic route via the aldehyde intermediate is advantageous due to the availability of starting materials and the high yield of the key intermediate.
  • The hydrolysis step is critical and benefits from controlled reflux and pH adjustment to maximize product purity and yield.
  • The oxidation step requires further optimization in literature to balance efficiency and preservation of the functional groups.
  • Formation of the hydrochloride salt is straightforward but essential for pharmaceutical-grade compound preparation.

Q & A

Q. Q1. What are the standard synthetic routes for 4-(pyrrolidin-1-ylmethyl)benzoic acid hydrochloride, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis typically involves multi-step reactions starting from substituted benzoic acid derivatives. Key steps include:

  • Mannich reaction : Condensation of pyrrolidine with formaldehyde and 4-aminobenzoic acid derivatives under controlled pH (e.g., acetic acid buffer) to form the pyrrolidinylmethyl moiety .
  • Hydrochloride salt formation : Reaction with HCl in polar solvents (e.g., ethanol) to enhance crystallinity and stability .
    Optimization strategies:
  • Catalyst selection : Palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for aromatic functionalization) .
  • Temperature control : Maintain 60–80°C during condensation to minimize side products .
  • Solvent choice : Use dimethylformamide (DMF) for solubility or dichloromethane (DCM) for phase separation .

Q. Q2. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the pyrrolidinylmethyl group (δ ~2.5–3.5 ppm for N-CH₂ protons) and aromatic protons (δ ~7.2–8.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Infrared Spectroscopy (IR) : Detect carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and hydrochloride N-H stretches (~2400 cm⁻¹) .
  • Mass Spectrometry (MS) : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₇ClNO₂ at m/z 266.1) .

Advanced Research Questions

Q. Q3. How can crystallographic disorder in the pyrrolidine ring be resolved during X-ray structure determination?

Methodological Answer: Crystallographic disorder arises from flexible pyrrolidine conformers. Mitigation strategies:

  • Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve data quality .
  • Refinement tools : SHELXL for anisotropic displacement parameter (ADP) refinement and PART instructions to model disorder .
  • Validation : Check Rint (<5%) and completeness (>95%) via PLATON .
    Example: For a related compound, partial occupancy refinement reduced R-factor discrepancies from 0.12 to 0.08 .

Q. Q4. How should researchers address discrepancies in biological activity data across different assays (e.g., enzyme inhibition vs. cellular uptake)?

Methodological Answer:

  • Assay standardization :
    • Enzyme assays : Use recombinant enzymes (e.g., AMPK) with kinetic monitoring (IC₅₀ calculations) .
    • Cellular assays : Normalize uptake data to internal controls (e.g., β-galactosidase) .
  • Solubility correction : Account for hydrochloride salt dissociation in buffered solutions (pH 7.4) using Henderson-Hasselbalch calculations .
  • Structure-Activity Relationship (SAR) : Compare analogues (e.g., piperidine vs. pyrrolidine derivatives) to identify steric/electronic contributions .

Q. Q5. What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Incubate at 40°C in 0.1M HCl/NaOH for 24 hours, monitor via HPLC .
    • Thermal stress : Heat solid samples at 100°C for 48 hours; assess decomposition by TLC (silica gel, ethyl acetate:hexane = 1:1) .
  • Kinetic modeling : Use Arrhenius plots (ln k vs. 1/T) to predict shelf life at 25°C .

Q. Q6. How can computational tools predict the compound’s binding affinity to target receptors (e.g., GPCRs)?

Methodological Answer:

  • Molecular docking : AutoDock Vina with receptor PDB IDs (e.g., 6OSI for adrenergic receptors) and AMBER force fields .
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD <2.0 Å) .
  • Pharmacophore mapping : Phase (Schrödinger) to identify critical interactions (e.g., hydrogen bonds with Asp113 in 5-HT receptors) .

Data Contradiction Analysis

Q. Q7. How to reconcile conflicting solubility data reported in DMSO vs. aqueous buffers?

Methodological Answer:

  • Solvent effects : DMSO may disrupt hydrochloride salt dissociation; validate via ¹H NMR in D₂O (observe free base signals) .
  • Dynamic Light Scattering (DLS) : Detect aggregates in aqueous solutions (particle size >100 nm indicates poor solubility) .
  • Standardized protocols : Follow USP guidelines for equilibrium solubility measurements (shake-flask method, 24 hours) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.